molecular formula C6H14ClNO5 B12392150 Amino-2-deoxy-D-galactose-15N (hydrochloride)

Amino-2-deoxy-D-galactose-15N (hydrochloride)

Cat. No.: B12392150
M. Wt: 216.62 g/mol
InChI Key: CBOJBBMQJBVCMW-LRPWDTCCSA-N
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Description

Amino-2-deoxy-D-galactose-15N (hydrochloride) is a nitrogen-15 labeled derivative of amino-2-deoxy-D-galactose hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrogen-15 isotope labeling allows for detailed studies of metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino-2-deoxy-D-galactose-15N (hydrochloride) involves the incorporation of nitrogen-15 into the amino group of amino-2-deoxy-D-galactose. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful incorporation of the isotope.

Industrial Production Methods

Industrial production of amino-2-deoxy-D-galactose-15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Amino-2-deoxy-D-galactose-15N (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Amino-2-deoxy-D-galactose-15N (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of nitrogen-containing compounds.

    Biology: Employed in studies of glycoprotein synthesis and degradation, as well as in the investigation of cellular metabolism.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of liver diseases and metabolic disorders.

    Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of amino-2-deoxy-D-galactose-15N (hydrochloride) involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows researchers to track the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Amino-2-deoxy-D-galactose hydrochloride: The non-labeled version of the compound.

    2-Amino-2-deoxy-D-glucose: Another amino sugar with similar properties but different applications.

    D-Galactosamine hydrochloride: A related compound used in liver disease research.

Uniqueness

Amino-2-deoxy-D-galactose-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides enhanced capabilities for tracing and studying metabolic pathways. This makes it particularly valuable in research applications where detailed molecular insights are required.

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

216.62 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i7+1;

InChI Key

CBOJBBMQJBVCMW-LRPWDTCCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

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